![molecular formula C9H12F3N5O B13182310 2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide is a complex organic compound that features a trifluoroacetamide group, a pyrrolidine ring, and a triazole ring
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced through cyclization reactions involving azides and alkynes.
Attachment of the Trifluoroacetamide Group: The trifluoroacetamide group is introduced via nucleophilic substitution reactions involving trifluoroacetic anhydride and amines.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is investigated for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in studies to understand its interactions with various biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide can be compared with similar compounds such as:
2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride: This compound shares the trifluoroacetamide and pyrrolidine components but lacks the triazole ring.
2,2,2-Trifluoro-N-methylacetamide: This compound has a simpler structure with only the trifluoroacetamide group and a methyl group.
2,2,2-Trifluoro-N-(2-methylpyridin-3-yl)acetamide: This compound features a pyridine ring instead of the pyrrolidine and triazole rings.
Propiedades
Fórmula molecular |
C9H12F3N5O |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(3-pyrrolidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C9H12F3N5O/c10-9(11,12)8(18)14-4-6-15-7(17-16-6)5-1-2-13-3-5/h5,13H,1-4H2,(H,14,18)(H,15,16,17) |
Clave InChI |
OVYLNIMVWPWYOB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NNC(=N2)CNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


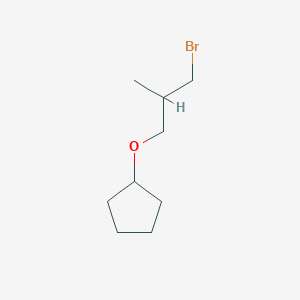
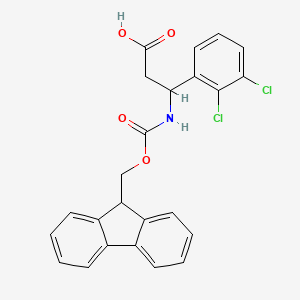
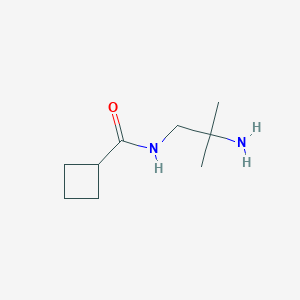
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)
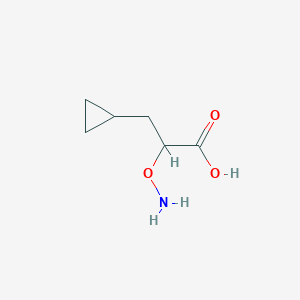
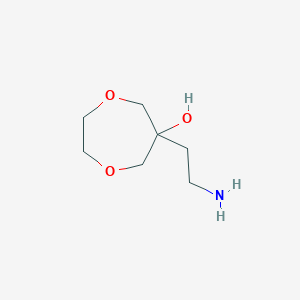

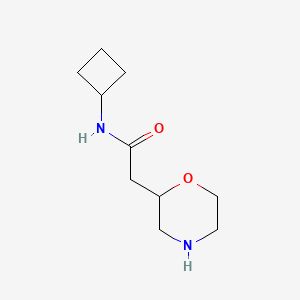


![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)

![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
